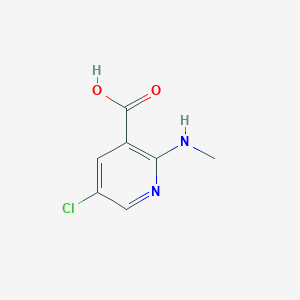

5-Chloro-2-(methylamino)pyridine-3-carboxylic acid

Description

Contextual Significance of Pyridine-3-carboxylic Acid Scaffolds in Organic Chemistry

Pyridine-3-carboxylic acid, also known as nicotinic acid, and its derivatives are fundamental building blocks in organic synthesis. The pyridine (B92270) ring, an aromatic heterocycle, imparts specific electronic properties and steric orientations to molecules, influencing their chemical behavior and biological activity. The carboxylic acid group at the 3-position provides a reactive handle for a variety of chemical transformations, including amidation, esterification, and decarboxylation, allowing for the construction of more complex molecular architectures.

The presence of a nitrogen atom in the pyridine ring makes it electron-deficient, which influences its reactivity in substitution reactions. This electronic nature, combined with the directing effects of substituents, allows for regioselective modifications of the pyridine core. The pyridine-3-carboxylic acid scaffold is a common feature in numerous biologically active compounds and approved drugs, highlighting its importance in medicinal chemistry. chemimpex.com

Research Trajectory of Substituted Pyridine Systems in Academic Discovery

The study of substituted pyridine systems has a long and rich history in academic and industrial research. Early research focused on understanding the fundamental reactivity of the pyridine ring and developing methods for its functionalization. nih.gov Over the years, the focus has shifted towards the synthesis of increasingly complex and highly substituted pyridine derivatives with specific functional properties.

Recent advancements in synthetic organic chemistry, including the development of novel catalytic systems and green chemistry approaches, have significantly expanded the toolkit for creating diverse pyridine libraries. nih.gov Researchers are continuously exploring new methodologies for the regioselective introduction of various functional groups onto the pyridine scaffold to fine-tune the properties of the resulting molecules for specific applications, ranging from materials science to drug discovery. ijpsonline.com

Scope and Research Objectives for 5-Chloro-2-(methylamino)pyridine-3-carboxylic Acid Investigations

Investigations into this compound are primarily driven by its utility as a versatile intermediate in the synthesis of high-value chemical products. The principal research objectives associated with this compound include:

Development of Efficient Synthetic Routes: A key goal is to establish robust and scalable synthetic methods for the preparation of this compound. This involves optimizing reaction conditions, exploring different starting materials, and minimizing the formation of byproducts to ensure high yields and purity.

Exploration as a Building Block: Research is focused on utilizing this molecule as a foundational component for the synthesis of more complex derivatives. The presence of the chloro, methylamino, and carboxylic acid functionalities offers multiple points for chemical modification, enabling the creation of a diverse range of new compounds.

Application in Agrochemical and Pharmaceutical Synthesis: A major driver for research into this compound is its potential as a precursor to novel agrochemicals and pharmaceuticals. For instance, related pyridine-2-carboxylic acid amides with sulfur-containing substituents at the 3-position are known to be useful intermediates in the preparation of biologically active compounds for the agrochemical industry. google.com The structural features of this compound make it a promising candidate for incorporation into molecules designed to interact with biological targets.

While detailed, publicly available research findings specifically on the biological activity of this compound itself are limited, its structural similarity to known bioactive molecules suggests its importance as a scaffold in the ongoing quest for new and improved chemical entities.

Interactive Data Table: Physicochemical Properties of Substituted Pyridine Carboxylic Acids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituents |

| This compound | C₇H₇ClN₂O₂ | 186.60 | 5-Chloro, 2-Methylamino |

| 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid | C₈H₉BrN₂O₃ | 277.07 | 5-Bromo, 2-Methoxy, 6-Methylamino |

| 5-Chloro-3-methyl-pyridine-2-carboxylic acid | C₇H₆ClNO₂ | 171.58 | 5-Chloro, 3-Methyl |

Interactive Data Table: Synthetic Approaches to Substituted Pyridine Carboxylic Acids

| Starting Material | Key Reagents and Conditions | Product | Reference |

| 5-Chloro-3-methylpicolinonitrile | 1. NaOH, EtOH, reflux; 2. HCl | 5-Chloro-3-methyl-pyridine-2-carboxylic acid | chemicalbook.com |

| 2-Aminopyridine (B139424) | Multi-step synthesis | 2-Amino-5-chloro-3-pyridinecarboxaldehyde | researchgate.net |

| 3-Formylchromone, primary amines, Meldrum's acid | Three-component reaction | Functionalized 2-pyridone-3-carboxylic acids | nih.gov |

Properties

IUPAC Name |

5-chloro-2-(methylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-9-6-5(7(11)12)2-4(8)3-10-6/h2-3H,1H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLEUEOOJVKGFJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 5 Chloro 2 Methylamino Pyridine 3 Carboxylic Acid and Its Analogs

Retrosynthetic Analysis and Key Precursors for Pyridine-3-carboxylic Acid Synthesis

A logical retrosynthetic analysis of 5-Chloro-2-(methylamino)pyridine-3-carboxylic acid suggests several potential pathways. A primary disconnection can be made at the C-N bond of the methylamino group and the C-C bond of the carboxylic acid group, pointing towards a suitably substituted pyridine (B92270) core. This core would possess a chlorine atom at the 5-position and reactive sites at the 2- and 3-positions for the introduction of the methylamino and carboxylic acid functionalities, respectively.

Halogenated Pyridine Carboxylic Acid Derivatives as Starting Materials

Halogenated pyridine carboxylic acid derivatives are versatile and highly valuable starting materials in the synthesis of complex pyridine-based molecules. Their utility stems from the ability of the halogen atoms to serve as leaving groups in nucleophilic substitution reactions, and as handles for metal-catalyzed cross-coupling reactions. For the synthesis of the target molecule, a dihalogenated pyridine-3-carboxylate ester, such as methyl 2,5-dichloropyridine-3-carboxylate, would be an ideal precursor.

The synthesis of such precursors often begins with commercially available pyridines, which are subjected to halogenation and subsequent functionalization. The regioselectivity of halogenation is a critical factor and is influenced by the electronic properties of the substituents already present on the pyridine ring.

Preparation of Amino- and Chloro-Substituted Pyridine Intermediates

The synthesis of amino- and chloro-substituted pyridine intermediates is a critical step in the construction of the target molecule. A common and efficient method for producing 2-amino-5-chloropyridine (B124133) involves the direct chlorination of 2-aminopyridine (B139424). This reaction can be achieved using various chlorinating agents, including sodium hypochlorite (B82951) in the presence of hydrochloric acid.

Another route to 2-amino-5-chloropyridine starts from 2-aminopyridine, which undergoes nitration to yield 2-amino-5-nitropyridine. Subsequent reduction of the nitro group affords the corresponding amino derivative, which can then be subjected to a Sandmeyer-type reaction to introduce the chlorine atom. An alternative electrochemical reduction of 5-chloro-2-nitropyridine (B1630408) has also been reported to produce 2-amino-5-chloropyridine in high yield.

These amino- and chloro-substituted pyridines serve as foundational building blocks for the subsequent introduction of the carboxylic acid and methylamino groups.

Contemporary Methodologies for Constructing the Pyridine Core

The construction of the pyridine ring itself is a field of extensive research, with numerous methodologies developed to afford a wide range of substitution patterns. These methods can be broadly categorized into nucleophilic substitution reactions for functionalizing an existing pyridine ring, and cyclization or condensation pathways for de novo synthesis of the pyridine scaffold.

Nucleophilic Substitution Reactions in Pyridine Ring Functionalization

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient pyridine rings, particularly those bearing halogen substituents. The regioselectivity of these reactions is governed by the electronic effects of the ring substituents. In the context of synthesizing this compound, a key step would involve the selective displacement of a halogen at the 2-position of a di-substituted pyridine precursor with methylamine (B109427).

For instance, starting with a 2,5-dihalopyridine-3-carboxylate, the chlorine atom at the 2-position is generally more activated towards nucleophilic attack than the one at the 5-position due to the electron-withdrawing effect of the adjacent nitrogen atom. This inherent reactivity allows for the regioselective introduction of the methylamino group. The synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, demonstrates a similar strategy where a nucleophilic substitution of a sulfoxide (B87167) derivative with methylamine is a key step.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Dihalopyridines

| Starting Material | Nucleophile | Major Product | Reference |

| Methyl 2,6-dichloropyridine-3-carboxylate | Sodium methoxide | Methyl 6-methoxy-2-chloropyridine-3-carboxylate | |

| 2,4-Dichloropyrimidine | Amines | 4-Amino-2-chloropyrimidine | |

| 2-Chloropyridine derivatives | Glutathione | Glutathione conjugates at C-2 |

Cyclization and Condensation Pathways for Pyridine Scaffold Formation

An alternative to functionalizing a pre-existing pyridine ring is the de novo construction of the pyridine scaffold through cyclization and condensation reactions. These methods offer a high degree of flexibility in introducing various substituents. A common strategy involves the condensation of 1,5-dicarbonyl compounds, or their synthetic equivalents, with an ammonia (B1221849) source.

For the synthesis of highly substituted pyridines, multicomponent reactions are particularly efficient. For example, the reaction of enaminones, primary amines, and malononitrile (B47326) can afford 2-amino-3-cyanopyridine (B104079) derivatives in a one-pot process. The cyano group can then be hydrolyzed to a carboxylic acid.

Table 2: Examples of Cyclization and Condensation Reactions for Pyridine Synthesis

| Reactants | Product Type | Reference |

| Enaminones, malononitrile, primary amines | 2-Amino-3-cyanopyridines | |

| 1,5-Dicarbonyl compounds, ammonia | Substituted pyridines | General textbook knowledge |

| Aldehydes, ketones, ammonia | Substituted pyridines (Chichibabin synthesis) | General textbook knowledge |

Regioselective Functionalization Techniques at Pyridine Positions

Achieving the desired substitution pattern on the pyridine ring often requires sophisticated regioselective functionalization techniques. Directed ortho-metalation (DoM) is a powerful strategy where a directing group on the pyridine ring guides the deprotonation of an adjacent position by a strong base, followed by quenching with an electrophile. This allows for the precise introduction of substituents at specific positions that might be difficult to access through other means.

For the introduction of the carboxylic acid group at the 3-position, a halogen-metal exchange followed by carboxylation with carbon dioxide is a viable strategy. Starting with a 2-amino-3,5-dihalopyridine, the halogen at the 3-position can be selectively exchanged with an organolithium reagent, and the resulting lithiated species can be trapped with CO₂ to afford the desired carboxylic acid.

Furthermore, the strategic use of protecting groups is crucial in multistep syntheses to mask reactive functional groups and ensure that reactions occur at the intended sites. For instance, the amino group of 2-amino-5-chloropyridine can be protected before attempting to introduce the carboxylic acid group to prevent unwanted side reactions.

Derivatization and Structural Modification of this compound

The strategic modification of this compound is crucial for developing new chemical entities with tailored properties. The presence of three distinct functional groups—a carboxylic acid, a secondary amine, and a halogen—offers multiple avenues for derivatization.

Carboxylic Acid Functional Group Transformations (e.g., Esterification, Amidation)

The carboxylic acid group at the 3-position is a prime site for modification, readily undergoing transformations to esters and amides, which are pivotal in the synthesis of bioactive compounds.

Esterification: The conversion of the carboxylic acid to its corresponding ester is a fundamental transformation. Standard esterification procedures, such as reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid), are effective. For instance, the reaction of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with methanol (B129727) and sulfuric acid yields the methyl ester. mdpi.com This straightforward method allows for the introduction of a variety of alkyl or aryl groups.

Amidation: Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry. nih.gov Direct amidation of carboxylic acids with amines can be achieved using coupling agents. lookchemmall.com A variety of reagents have been developed to facilitate this transformation under mild conditions, including the use of a sulfur trioxide pyridine complex (SO3•py) as an oxidant for the reaction of carboxylic acids with formamide (B127407) derivatives. elsevierpure.com Furthermore, phosphonium (B103445) salt-based reagents are commonly employed due to their high reactivity and ability to minimize side reactions. nih.gov These methods provide access to a diverse range of amide derivatives from this compound.

| Transformation | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Reflux | Ester | mdpi.com |

| Amidation | Amine, Coupling Agent (e.g., phosphonium salts) | Amide | nih.govlookchemmall.com |

| Amidation | Formamide derivative, SO₃•py | Amide | elsevierpure.com |

Modifications at the Methylamino Substituent

The secondary methylamino group at the 2-position offers another site for structural diversification, primarily through N-alkylation or N-arylation reactions.

N-Alkylation: The nitrogen of the methylamino group can be further alkylated to introduce additional substituents. Direct N-alkylation of 2-aminopyridines can be challenging due to competing reactions at the ring nitrogen. nih.gov However, methods utilizing metal catalysts, such as ruthenium(II) complexes, have been shown to efficiently catalyze the N-monoalkylation of aromatic amines with alcohols. researchgate.net For 2,6-bis(α-iminoalkyl)pyridines, reactions with organolithium reagents like MeLi can lead to N-methylation. nih.gov

| Reagent Type | Example Reagents | Reference |

|---|---|---|

| Organometallic Reagents | MeLi, MgR₂, ZnR₂ | nih.gov |

| Alkyl Halides with Base | Hexyliodide, CsOAc | chemrxiv.org |

| Alcohols with Catalyst | Benzyl alcohol, Ru(II) complexes | researchgate.net |

Halogen Atom (Chloro) Transformations and Substitutions

The chlorine atom at the 5-position is a versatile handle for introducing a wide range of substituents onto the pyridine ring through various cross-coupling reactions or nucleophilic aromatic substitution.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. The Suzuki coupling , which pairs organoboron compounds with organic halides, can be employed to introduce new aryl or vinyl groups at the 5-position. nih.gov The Buchwald-Hartwig amination is another key transformation that allows for the coupling of amines with aryl halides to form carbon-nitrogen bonds, providing access to a diverse array of arylamine derivatives. wikipedia.orglibretexts.org This reaction has seen significant development, with various generations of catalyst systems enabling the coupling of a wide range of substrates under mild conditions. wikipedia.org

Halogen Exchange: The chloro group can be exchanged for another halogen, such as iodo or bromo, via reactions like the Finkelstein reaction. wikipedia.org This can be advantageous as iodo- and bromopyridines often exhibit higher reactivity in subsequent cross-coupling reactions.

| Reaction | Typical Coupling Partner | Catalyst System | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/vinyl boronic acid or ester | Palladium catalyst | C-C | nih.gov |

| Buchwald-Hartwig Amination | Primary or secondary amine | Palladium catalyst with phosphine (B1218219) ligand | C-N | wikipedia.orglibretexts.org |

| Finkelstein Reaction | Alkali metal iodide | - | C-I | wikipedia.org |

Introduction of Novel Heterocyclic Moieties for Enhanced Research Scope

The functional groups on this compound can be utilized to construct fused heterocyclic systems, significantly expanding the chemical space for research. The 2-aminopyridine-3-carboxylic acid substructure is a well-known precursor for the synthesis of various fused pyridines. nih.govresearchgate.net

Cyclization Reactions: The reaction of 2-aminopyridines with bifunctional reagents can lead to the formation of fused ring systems. For example, reactions with ethyl malonate or alkyl acrylates can yield pyrido[1,2-a]pyrimidine (B8458354) derivatives. semanticscholar.orgacs.org These cyclization reactions provide a direct route to complex heterocyclic frameworks that are of interest in medicinal chemistry.

Reaction Mechanism Elucidation for Key Synthetic Transformations

Understanding the mechanisms of key synthetic transformations is crucial for optimizing reaction conditions and predicting outcomes.

Mechanistic Insights into Nucleophilic Aromatic Substitution on Pyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying the pyridine ring. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it more susceptible to nucleophilic attack than benzene. pearson.comuci.edu

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. researchgate.net

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (in this case, the chloro group), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netpearson.com The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization, especially when the attack occurs at the 2- or 4-positions. pearson.comchegg.com

Elimination of the Leaving Group: The leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product. pearson.com

The reactivity of halopyridines in SNAr reactions is influenced by the position of the halogen and the presence of other substituents. Electron-withdrawing groups on the pyridine ring can further activate it towards nucleophilic attack by stabilizing the Meisenheimer complex. wikipedia.org Conversely, 2,6-dihalopyridines or pyridines with strongly electron-withdrawing groups at the 2-position may show limitations in certain SNAr reactions. nih.gov The reaction is generally favored for 2- and 4-halopyridines, while 3-halopyridines are significantly less reactive because the negative charge in the intermediate cannot be delocalized onto the ring nitrogen. chegg.com

Understanding Redox Reactions in Pyridine Derivatives

Redox reactions are fundamental to both the construction and functionalization of the pyridine ring. The electron-deficient nature of the pyridine nucleus, a result of the electronegative nitrogen atom, makes it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack and reduction. pharmaguideline.com

A primary redox strategy in pyridine synthesis is the oxidative aromatization of a dihydropyridine (B1217469) intermediate. wikipedia.orgjcbsc.org This is often the final step in classic multi-component reactions like the Hantzsch pyridine synthesis, which initially produces a 1,4-dihydropyridine (B1200194) (1,4-DHP). wikipedia.orgorganic-chemistry.org The driving force for this oxidation is the formation of the stable aromatic pyridine ring. A variety of oxidizing agents have been developed to effect this transformation under different conditions, ranging from classical strong oxidants to milder, more selective modern reagents. wikipedia.org

| Oxidizing Agent Category | Examples | Reaction Conditions | Reference(s) |

| Metal-Based Reagents | Chromium trioxide (CrO₃), Potassium permanganate (B83412) (KMnO₄), Manganese dioxide (MnO₂) | Often harsh, acidic or basic conditions | wikipedia.org |

| Nitrogen-Based Reagents | Nitric acid (HNO₃), Sodium nitrite (B80452) (NaNO₂) | Acidic media, room temperature | jcbsc.org |

| Halogen-Based Reagents | Iodine pentoxide (I₂O₅) | Metal-free, often in water at room temp. | jcbsc.org |

| Catalytic Systems | N-hydroxyphthalimide (NHPI) | Catalytic amounts, mild conditions | jcbsc.org |

| Bifunctional Catalysts | Pd/C/K-10 montmorillonite | Microwave irradiation, domino cyclization-oxidation | organic-chemistry.orgorganic-chemistry.org |

Conversely, the functionalization of pyridine rings can be achieved through radical reactions, which are intrinsically redox processes involving single-electron transfer (SET). nih.gov The Minisci reaction, for example, involves the addition of a nucleophilic carbon-centered radical to a protonated pyridine ring. acs.orgunimi.it This process is highly effective for introducing alkyl groups, particularly at the C2 and C4 positions, which are electronically activated by the protonated nitrogen. unimi.it

More recent advancements have utilized photoredox catalysis to generate pyridinyl radicals from pyridinium (B92312) ions via SET reduction. nih.govacs.org These neutral radical intermediates exhibit unique reactivity, enabling functionalization pathways that are distinct from classical methods and can offer alternative regioselectivity. nih.gov This approach harnesses the ability of a dithiophosphoric acid catalyst, for instance, to act sequentially as a Brønsted acid for protonation, a SET reductant upon photoexcitation, and a hydrogen atom abstractor to generate the coupling partner. acs.org

Catalytic Approaches and Their Mechanistic Implications in Pyridine Synthesis

Catalysis, particularly by transition metals, has revolutionized the synthesis of complex pyridines by providing highly efficient and selective pathways for both ring construction and direct functionalization. nih.govmdpi.com These methods offer significant advantages in terms of atom economy and the ability to forge challenging carbon-carbon and carbon-heteroatom bonds. acsgcipr.org

One of the most powerful catalytic strategies for assembling the pyridine core is the [2+2+2] cycloaddition of simple, readily available precursors like alkynes and nitriles. acsgcipr.org Transition metals, such as rhodium, nickel, and cobalt, are adept at catalyzing these transformations, which are thermally disfavored. acsgcipr.orgacs.org The general mechanism involves the oxidative coupling of two alkyne units to the metal center to form a metallacyclopentadiene intermediate. Subsequent coordination and insertion of a nitrile furnish a seven-membered azametallacycle, which then undergoes reductive elimination to release the aromatic pyridine product and regenerate the active catalyst. acs.org

Beyond ring formation, transition-metal catalysis is extensively used for the C–H functionalization of pre-formed pyridine rings. nih.govnih.gov This strategy allows for the late-stage introduction of substituents, which is invaluable for creating libraries of analogs. Metals such as palladium, rhodium, ruthenium, and iridium are commonly employed. nih.govbeilstein-journals.org

The mechanism of these C–H activation reactions is often intricate. For instance, in palladium-catalyzed C2-olefination, the reaction may initiate with the coordination of the pyridine nitrogen to the Pd(II) center. beilstein-journals.org This coordination facilitates the cleavage of the adjacent C-H bond to form a palladacycle intermediate. Subsequent insertion of an alkene followed by β-hydride elimination yields the C2-alkenylated pyridine. beilstein-journals.org The regioselectivity of these reactions is a significant challenge; while C2 functionalization is often favored due to the directing effect of the ring nitrogen, achieving selective functionalization at the C3 or C4 positions typically requires more sophisticated strategies, such as the installation of a temporary directing group on the ring. nih.govnih.gov

| Catalyst System | Reaction Type | Target Position(s) | Mechanistic Highlights | Reference(s) |

| Ni/Brønsted Acid | Reductive [2+2+2] Cycloaddition | Ring Formation | Formation of azanickelacyclopentadiene intermediate, protonation, and dimerization. | acs.org |

| Rh(III) complexes | C-H Heteroarylation | C3 | Cross-dehydrogenative coupling, Rh(III) is regenerated by a copper salt oxidant. | beilstein-journals.org |

| Pd(OAc)₂/Ligand | C-H Arylation | C3 | C-H activation directed by a phenanthroline ligand. | beilstein-journals.org |

| Ru(II) complexes | C-H Arylation | C4 | Requires a directing group on the pyridine ring. | nih.gov |

| Ir-silyl complexes | C-H Alkylation | C3 | Oxidative addition of the pyridine C-H bond to the silyl-iridium catalyst. | nih.gov |

These catalytic methodologies provide a robust toolkit for constructing the specific substitution pattern of this compound and its analogs, enabling precise control over the placement of functional groups on the pyridine core.

Spectroscopic and Structural Elucidation Methodologies for 5 Chloro 2 Methylamino Pyridine 3 Carboxylic Acid

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping

¹H NMR spectroscopy would be utilized to identify the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values. This would help in assigning the protons on the pyridine (B92270) ring, the methyl group, the amine, and the carboxylic acid. The expected spectrum would show distinct signals for the aromatic protons and the methyl protons, with their specific chemical shifts influenced by the electron-withdrawing and donating effects of the chloro, methylamino, and carboxylic acid groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in 5-Chloro-2-(methylamino)pyridine-3-carboxylic acid would produce a distinct signal, revealing the total number of carbon atoms and their chemical environments. The chemical shifts would indicate the nature of each carbon, distinguishing between aromatic, carbonyl, and aliphatic (methyl) carbons.

Advanced NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR techniques are essential for assembling the complete molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons within the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the various functional groups and confirming the substitution pattern on the pyridine ring.

Vibrational Spectroscopy Analysis for Functional Group Identification

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the N-H stretch of the secondary amine, C=O stretch of the carboxylic acid, C=C and C=N stretching vibrations of the pyridine ring, and the C-Cl stretch.

Raman Spectroscopy in Molecular Fingerprinting

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, would provide complementary information to FT-IR. It is particularly effective for identifying vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum would help in characterizing the pyridine ring vibrations and the carbon skeleton, providing a unique molecular fingerprint.

Without access to the actual spectral data for this compound, a detailed analysis and the creation of corresponding data tables as requested is not possible. Further research or experimental work would be required to generate the necessary data for a complete structural elucidation.

Mass Spectrometry in Molecular Characterization

Mass spectrometry serves as a fundamental analytical tool for the characterization of this compound. It provides crucial information regarding the compound's molecular weight, elemental composition, and structural features through the analysis of its behavior upon ionization and subsequent fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, HRMS can distinguish the compound from other molecules with the same nominal mass. The experimentally measured exact mass is compared against the theoretically calculated mass for the proposed molecular formula, C₇H₇ClN₂O₂. A very small difference between these two values, typically in the parts-per-million (ppm) range, provides strong evidence for the correct molecular formula.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₇ClN₂O₂ |

| Theoretical Exact Mass [M+H]⁺ | 187.02450 u |

| Experimental Exact Mass [M+H]⁺ | 187.02415 u |

Note: The experimental data presented in this table is hypothetical and for illustrative purposes.

Fragmentation Pattern Analysis for Structural Confirmation

The structural arrangement of this compound can be confirmed by analyzing its mass spectrometry fragmentation pattern. In the mass spectrometer, the molecular ion is subjected to energy that causes it to break apart into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the molecule's structure.

For this compound, common fragmentation pathways would include the initial loss of small, stable molecules. Cleavage of the carboxylic acid group is a characteristic fragmentation for such compounds, which can occur via the loss of a hydroxyl radical (M-17) or the loss of the entire carboxyl group (M-45). libretexts.org Another expected fragmentation is the alpha-cleavage adjacent to the amino group. libretexts.org The presence of chlorine would also be evident from the characteristic isotopic pattern of fragments containing this atom. The systematic analysis of these fragmentation pathways provides a molecular fingerprint that confirms the specific arrangement of the chloro, methylamino, and carboxylic acid substituents on the pyridine ring. lew.ro

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction analysis is the most powerful technique for unambiguously determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This method yields precise data on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Structure and Stereochemistry

By irradiating a single crystal of this compound with an X-ray beam, a unique diffraction pattern is generated. The analysis of this pattern allows for the construction of an electron density map, from which the precise coordinates of each atom in the crystal lattice can be determined. mdpi.com This technique would confirm the planarity of the pyridine ring and the specific substitution pattern. Furthermore, it would elucidate intermolecular forces, such as potential hydrogen bonding between the carboxylic acid proton of one molecule and the pyridine nitrogen or a carbonyl oxygen of a neighboring molecule, which dictate how the molecules pack together in the solid state. nih.gov

Crystallographic Data Interpretation for Molecular Geometry

The raw diffraction data is refined to produce a set of crystallographic parameters that describe the unit cell—the basic repeating unit of the crystal. These parameters include the dimensions of the unit cell (a, b, c) and the angles between them (α, β, γ), as well as the crystal system and space group. This information provides a detailed description of the molecule's geometry. For instance, analysis of similar pyridine-carboxylic acid derivatives often reveals nearly planar conformations stabilized by intramolecular hydrogen bonds. nih.govnih.gov The interpretation of these data allows for a complete and precise description of the molecular structure of this compound in the solid phase.

Table 2: Representative Crystallographic Data for a Pyridine Carboxylic Acid Derivative

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.3512 (3) |

| b (Å) | 8.1124 (4) |

| c (Å) | 11.0150 (5) |

| α (°) | 90 |

| β (°) | 101.521 (2) |

| γ (°) | 90 |

| Volume (ų) | 642.58 (5) |

Note: This table contains hypothetical data based on known structures of similar compounds for illustrative purposes.

Computational Chemistry and Molecular Modeling Approaches for 5 Chloro 2 Methylamino Pyridine 3 Carboxylic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net Calculations are typically performed using a functional, such as B3LYP, combined with a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation. nih.gov

Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. scispace.com For 5-Chloro-2-(methylamino)pyridine-3-carboxylic acid, this process would involve calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found. The absence of imaginary vibrational frequencies confirms that this structure is a true energy minimum. researchgate.net

Table 1: Exemplary Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.21 Å |

| C-O | ~1.35 Å | |

| O-H | ~0.97 Å | |

| C-Cl | ~1.75 Å | |

| N-H (amino) | ~1.01 Å | |

| Bond Angle | O=C-O | ~123° |

| C-C-COOH | ~120° | |

| C-N-C (pyridine) | ~117° | |

| Dihedral Angle | C-C-N-H | ~180° |

The electronic properties of a molecule are critical to understanding its reactivity and kinetic stability. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis.

HOMO represents the ability of a molecule to donate an electron.

LUMO represents its ability to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity. A small energy gap suggests that the molecule is more polarizable and reactive. researchgate.net From the HOMO and LUMO energy values, global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated to quantify the molecule's reactive nature.

Table 2: Calculated Electronic Properties (Illustrative Data)

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| Energy Gap (ΔE) | 4.7 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.8 |

| Global Hardness | 2.35 |

| Electrophilicity Index | 1.75 |

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. An MEP map plots the electrostatic potential onto the electron density surface, identifying regions that are rich or deficient in electrons. researchgate.net Color-coding is used to denote different potential values:

Red: Regions of most negative potential, indicating electron-rich areas susceptible to electrophilic attack (e.g., around the carboxylic oxygen and pyridine (B92270) nitrogen atoms).

Blue: Regions of most positive potential, indicating electron-poor areas susceptible to nucleophilic attack (e.g., around the acidic hydrogen of the carboxyl group).

Green: Regions of neutral potential.

The MEP map is invaluable for predicting sites of intermolecular interactions, including hydrogen bonding. semanticscholar.org

Vibrational frequency calculations are performed on the optimized molecular geometry to predict its infrared (IR) and Raman spectra. nih.gov These theoretical spectra aid in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and wagging of bonds. nih.gov

For this compound, key vibrational modes would include:

O-H stretching of the carboxylic acid, which is typically a very broad band due to strong hydrogen bonding. spectroscopyonline.com

C=O stretching of the carbonyl group.

N-H stretching of the methylamino group.

C-Cl stretching .

Vibrations associated with the pyridine ring.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., 0.9614 for B3LYP) to improve agreement with experimental data. nih.gov

Table 3: Correlation of Key Vibrational Frequencies (Illustrative Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Range (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3250 | 3124 | 3500-2500 (broad) spectroscopyonline.com |

| C-H stretch (Methyl) | 3010 | 2893 | 2980-2870 |

| N-H stretch (Amine) | 3450 | 3316 | 3500-3300 |

| C=O stretch (Carboxylic Acid) | 1780 | 1711 | 1730-1700 spectroscopyonline.com |

| C-O stretch (Carboxylic Acid) | 1290 | 1240 | 1320-1210 spectroscopyonline.com |

| C-Cl stretch | 750 | 721 | 800-600 |

This allows for the identification of the most likely sites for:

Nucleophilic attack (where adding an electron causes the largest change).

Electrophilic attack (where removing an electron causes the largest change).

Radical attack .

These descriptors refine the predictions made by MEP analysis, providing a more quantitative measure of local reactivity and helping to rationalize the outcomes of chemical reactions involving the molecule.

Theoretical calculations can accurately predict Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Including Atomic Orbital (GIAO) method is a widely used DFT-based approach to calculate the NMR chemical shifts (δ) for ¹H and ¹³C nuclei.

These predicted chemical shifts, when referenced against a standard like Tetramethylsilane (TMS), can be correlated with experimental spectra. This correlation is invaluable for assigning specific peaks in a complex spectrum to the correct nuclei within the molecular structure, thus confirming the compound's identity and constitution.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative Data)

| Nucleus | Predicted δ (ppm) |

| ¹H NMR | |

| -COOH | 11.5 - 13.0 |

| Pyridine-H | 7.5 - 8.5 |

| -NH | 4.5 - 5.5 |

| -CH₃ | 2.8 - 3.2 |

| ¹³C NMR | |

| -COOH | 165 - 170 |

| Pyridine-C | 110 - 155 |

| -CH₃ | 25 - 35 |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations typically model a molecule in isolation (gas phase) or with simplified solvent models, Molecular Dynamics (MD) simulations provide a way to study the molecule's behavior over time in a more realistic, explicitly solvated environment.

MD simulations solve Newton's equations of motion for a system containing the solute molecule and a large number of solvent molecules (e.g., water). This approach allows for the exploration of the molecule's conformational landscape, revealing the different shapes it can adopt and the energy barriers between them.

For this compound, MD simulations can:

Analyze the stability of different conformers, particularly those involving intra- and intermolecular hydrogen bonds.

Investigate how solvent molecules arrange themselves around the solute (the solvation shell).

Determine how solvation influences the conformational preferences of the carboxylic acid and methylamino groups.

Calculate thermodynamic properties such as the free energy of solvation.

These simulations provide a dynamic picture of the molecule's behavior, complementing the static information obtained from DFT calculations and offering deeper insights into its properties in solution.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, within the active site of a target receptor, typically a protein. This knowledge is crucial in rational drug design for understanding the basis of molecular recognition.

Prediction of Binding Modes and Interaction Energies with Receptor Sites

Molecular docking simulations are employed to place this compound into the binding site of a target protein in various possible conformations and orientations. Sophisticated scoring functions are then used to estimate the binding energy for each of these poses. The pose with the lowest binding energy is generally considered the most likely binding mode.

The binding energy is a composite score that accounts for various energetic contributions, including electrostatic interactions, van der Waals forces, and solvation effects. A lower, more negative, binding score typically indicates a more stable and favorable ligand-receptor complex. For instance, in studies of analogous pyridine and quinolone derivatives, docking simulations have been used to identify the most stable conformations within enzyme active sites. researchgate.netnih.gov A docking simulation for this compound would aim to position it within a target's active site to determine the most probable binding model. nih.gov The results of such a study would typically be presented in a table summarizing the binding energies and other related metrics for the most favorable poses.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Docking Pose | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (nM) | Key Interacting Residues |

|---|---|---|---|

| 1 | -9.2 | 150 | LYS-78, ASP-184, PHE-185 |

| 2 | -8.7 | 320 | LYS-78, VAL-82, ASP-184 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a molecular docking study. The specific values would depend on the target receptor being investigated.

Identification of Key Intermolecular Interactions (Hydrogen Bonding, Pi-Stacking)

Analysis of the top-ranked docking poses reveals the specific non-covalent interactions that stabilize the ligand within the receptor's binding pocket. For this compound, several key interactions are anticipated based on its chemical structure.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (from the hydroxyl group) and acceptor (from both oxygen atoms). The methylamino group provides another hydrogen bond donor (N-H). The nitrogen atom within the pyridine ring can also act as a hydrogen bond acceptor. These groups can form critical hydrogen bonds with amino acid residues such as lysine (B10760008), aspartic acid, glutamic acid, and serine in a protein's active site. nih.govmdpi.com Intramolecular hydrogen bonds are also possible, for instance between the carboxylic acid's proton and the pyridine nitrogen. nih.gov

Pi-Stacking (π-π Interactions): The aromatic pyridine ring is capable of engaging in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. nih.govresearcher.life These interactions, where the aromatic rings are stacked face-to-face or in an offset fashion, contribute significantly to the binding affinity and specificity.

Other Interactions: The chlorine atom can participate in halogen bonding or other hydrophobic interactions. The methyl group can also contribute to binding through van der Waals or hydrophobic interactions.

Table 2: Potential Intermolecular Interactions for this compound

| Functional Group | Potential Interaction Type | Potential Protein Residue Partners |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Lys, Arg, Ser, Thr, His |

| Pyridine Ring | Hydrogen Bond Acceptor, π-π Stacking | Asp, Glu, Lys, Arg; Phe, Tyr, Trp |

| Methylamino (-NHCH3) | Hydrogen Bond Donor | Asp, Glu, Gln, Asn, Carbonyl backbones |

In Silico Structure-Activity Relationship (SAR) Modeling

In silico Structure-Activity Relationship (SAR) modeling encompasses computational methods that aim to correlate the chemical structure of a compound with its biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent molecules.

Quantitative Structure-Activity Relationship (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net A QSAR model is built by calculating various molecular descriptors for a set of molecules with known activities and then using statistical methods to find the best correlation.

For a series of analogs of this compound, a QSAR study would involve calculating a wide range of descriptors, which fall into several categories:

Constitutional (1D): Molecular weight, atom counts, rotatable bonds.

Topological (2D): Describing atomic connectivity, such as branching indices.

Geometrical (3D): Related to the 3D structure, such as molecular surface area.

Physicochemical: LogP (lipophilicity), polar surface area (PSA), molar refractivity.

Electronic: Dipole moment, partial charges on atoms.

Once calculated, these descriptors are used as independent variables to build a regression model against the dependent variable (biological activity, e.g., IC50). The resulting model can then be used to predict the activity of new, untested derivatives. researchgate.net

Table 3: Examples of Molecular Descriptors for QSAR Analysis

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Wiener Index | Molecular branching and compactness |

| Geometrical | Solvent Accessible Surface Area | Molecule's exposure to solvent |

| Physicochemical | LogP | Lipophilicity / Hydrophobicity |

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov Pharmacophore modeling identifies the spatial arrangement of these essential features in a molecule like this compound.

The key pharmacophoric features of this compound would likely include:

Hydrogen Bond Acceptor (HBA): The carboxylic acid oxygens and the pyridine nitrogen.

Hydrogen Bond Donor (HBD): The carboxylic acid hydroxyl group and the methylamino group.

Aromatic Ring (AR): The pyridine ring.

Hydrophobic Feature (HY): Potentially the chlorine atom or the methyl group.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that contain the same features in the same relative spatial arrangement. ijper.orgfrontiersin.org This process, known as virtual screening, is a powerful and efficient method for identifying novel and structurally diverse compounds that are likely to be active at the same target, serving as starting points for new drug discovery projects. nih.gov

Table 4: Key Pharmacophoric Features of this compound

| Feature Type | Structural Origin |

|---|---|

| Hydrogen Bond Acceptor (HBA) | Carboxyl oxygens, Pyridine nitrogen |

| Hydrogen Bond Donor (HBD) | Carboxyl -OH, Methylamino N-H |

| Aromatic Ring (AR) | Pyridine ring |

Preclinical Biological Activity and Molecular Mechanism Elucidation of 5 Chloro 2 Methylamino Pyridine 3 Carboxylic Acid Derivatives in Vitro Focus

In Vitro Enzyme Inhibition Studies

Derivatives of 5-chloro-2-(methylamino)pyridine-3-carboxylic acid have been investigated for their inhibitory effects against several key enzymes implicated in a variety of diseases. These in vitro studies provide crucial insights into the molecular mechanisms and structure-activity relationships of this class of compounds.

Inhibition of Dipeptidyl Peptidase IV (DPP-4)

Dipeptidyl peptidase IV (DPP-4) is a serine protease that plays a significant role in glucose metabolism by inactivating incretin (B1656795) hormones. Consequently, inhibitors of DPP-4 are a major focus in the development of therapeutics for type 2 diabetes. Computational studies have explored the potential of pyridine-3-carboxylic acid analogs as DPP-4 inhibitors. These in silico models suggest that derivatives of nicotinic acid (pyridine-3-carboxylic acid) could exhibit potent binding affinity to the DPP-4 enzyme. nih.gov

While direct in vitro experimental data on this compound derivatives is limited, research on structurally related aminomethyl-pyridines has demonstrated potent DPP-4 inhibition. One study identified a series of 5-aminomethyl-4-aryl-pyridines as potent and selective DPP-4 inhibitors with IC50 values in the nanomolar range. For instance, 5-aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide showed an IC50 of 10 nM for DPP-4 and exhibited over 660-fold selectivity against the related peptidase DPP-8. nih.govnih.gov These findings suggest that the pyridine (B92270) core, a key feature of this compound, is a viable scaffold for designing effective DPP-4 inhibitors.

Table 1: In Vitro DPP-4 Inhibitory Activity of Selected Aminomethyl-Pyridine Derivatives

| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | Selectivity (DPP-8/DPP-4) |

| 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide | 10 | 6600 | 660 |

Modulation of Carbonic Anhydrase Isoforms

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes, and their dysregulation is associated with several diseases. The inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and epilepsy. While sulfonamides are the most well-known class of CA inhibitors, carboxylic acid-based compounds have also been explored. nih.govmdpi.com

Studies on pyrazolo[4,3-c]pyridine sulfonamides have shown inhibitory activity against several human CA isoforms (hCA I, II, IX, and XII). nih.gov Although these compounds are not direct derivatives of this compound, they share the pyridine core. The research indicated that modifications on the pyridine-containing scaffold could lead to potent and selective CA inhibitors. nih.gov For example, some synthesized pyrazolo[4,3-c]pyridine sulfonamides were more potent than the standard inhibitor acetazolamide (B1664987) against hCA I. nih.gov Further investigation is needed to determine if this compound derivatives can effectively modulate carbonic anhydrase activity.

Inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3)

Mycobacterial membrane protein large 3 (MmpL3) is an essential transporter protein in mycobacteria, responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall. This makes MmpL3 a promising target for the development of new anti-tuberculosis drugs. nih.gov A variety of chemical scaffolds have been identified as MmpL3 inhibitors, including indole-2-carboxamides and adamantyl ureas. nih.govnih.gov

Recent research has identified pyridine-2-methylamine derivatives as potent MmpL3 inhibitors. nih.gov While these compounds differ from the 3-carboxylic acid series, this finding highlights the potential of the pyridine ring in targeting MmpL3. A structure-based drug design approach led to the discovery of pyridine-2-methylamine compounds with significant activity against M. tuberculosis. nih.gov This suggests that the this compound scaffold could also be a promising starting point for the development of novel MmpL3 inhibitors.

Exploration of Other Enzyme Targets (e.g., Protein Kinases, Dihydrofolate Reductase)

The versatility of the pyridine scaffold has prompted investigations into its derivatives as inhibitors of other key enzymes.

Protein Kinases: Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. A study on various pyridine derivatives revealed their potential as CDK2 inhibitors. Several synthesized pyrazolopyridine and furopyridine derivatives exhibited potent in vitro inhibition of the CDK2/cyclin A2 complex, with some compounds showing IC50 values in the sub-micromolar range, comparable to the reference inhibitor roscovitine. nih.gov Additionally, certain pyridopyrimidine derivatives have shown inhibitory activity against kinases such as EGFR and partial activation of c-RAF kinase. bohrium.com

Dihydrofolate Reductase (DHFR): Dihydrofolate reductase is a critical enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for anticancer and antimicrobial drugs. nih.govsnv63.ru While specific studies on this compound derivatives as DHFR inhibitors are not prevalent, the broader class of pyrido[2,3-d]pyrimidines has been investigated. Some 5-substituted pyrido[2,3-d]pyrimidines have demonstrated DHFR inhibition and antitumor activity. semanticscholar.org

Table 2: In Vitro CDK2/cyclin A2 Inhibitory Activity of Selected Pyridine Derivatives

| Compound | % Inhibition at 10 µM | IC50 (µM) |

| Compound 1 | 91.2 | 0.57 |

| Compound 4 | 98.5 | 0.24 |

| Compound 8 | 88.6 | 0.65 |

| Compound 11 | 92.3 | 0.50 |

| Compound 14 | 82.1 | 0.93 |

| Roscovitine (Reference) | 95.6 | 0.39 |

Data adapted from a study on pyridine derivatives as CDK2 inhibitors. nih.gov

Receptor Binding and Modulation Assays

In addition to enzyme inhibition, derivatives of this compound have been explored for their ability to bind to and modulate the activity of important neurological receptors.

Dopamine (B1211576) Receptor (D2, D3) Antagonism Studies

Dopamine receptors, particularly the D2 and D3 subtypes, are key targets for the treatment of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. The development of selective D3 receptor antagonists is of particular interest due to the potential for improved side-effect profiles compared to non-selective D2/D3 antagonists. nih.gov

While direct binding data for derivatives of this compound are scarce, studies on structurally related compounds containing a pyridine-3-carboxamide (B1143946) moiety have shown promising results. For instance, a series of N-phenylpiperazine analogs incorporating a pyridine-3-carboxamide linker were evaluated for their affinity to D2 and D3 receptors. Some of these compounds exhibited high affinity and selectivity for the D3 receptor. researchgate.net This indicates that the pyridine-3-carboxylic acid framework can be a valuable component in the design of selective dopamine receptor ligands.

Table 3: Binding Affinities (Ki, nM) of Selected N-phenylpiperazine Analogs at Dopamine D2 and D3 Receptors

| Compound | D2 Ki (nM) | D3 Ki (nM) | D3/D2 Selectivity |

| Analog 7c | 8.02 | 8.25 | ~1 |

| Analog 7i | 7.14 | 8.42 | ~1.2 |

Data from a study on novel dopamine D2 and D3 receptor ligands. researchgate.net

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions

The pyridine scaffold is a key component in many compounds designed to interact with nicotinic acetylcholine receptors (nAChRs). acs.orgnih.govnih.gov Research into derivatives of deschloroepibatidine, which contains a pyridine ring, has shown high binding affinity for α4β2-nAChRs. nih.gov Specifically, a 3'-(substituted pyridinyl)-deschloroepibatidine analog (compound 6b) exhibited a Ki of 0.13 nM for α4β2*-nAChRs and demonstrated 25-fold and 46-fold selectivity over α3β4- and α7-nAChRs, respectively, in in vitro functional assays. nih.gov Other studies on different pyridine-containing structures have also identified ligands with high affinity for various nAChR subtypes, underscoring the importance of this chemical moiety for nAChR interaction. acs.orgnih.gov For instance, a series of 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrroles were found to have high affinity for both α4β2 and α7 nAChRs. acs.org While these are not direct derivatives of this compound, the consistent finding of high-affinity binding in pyridine-based compounds suggests that derivatives of this specific acid could also interact with nAChRs.

Table 2: In Vitro Binding and Selectivity of a Pyridine-Containing nAChR Ligand

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity (vs. α3β4) | Selectivity (vs. α7) |

|---|

Adenosine (B11128) Receptor (A1, A2B) Modulation

Pyridine derivatives have been explored as ligands for adenosine receptors (ARs). nih.gov Studies on various 1,4-dihydropyridine (B1200194) and pyridine derivatives have shown binding to A1, A2A, and A3 adenosine receptor subtypes in the micromolar range, as determined by radioligand binding assays. nih.gov More specifically, research into a series of amino-3,5-dicyanopyridines has identified compounds with potent activity at human A1 and A2B receptors. mdpi.com One derivative, 2-amino-6-[(1H-imidazol-2-ylmethyl)sulfanyl]-4-[4-(prop-2-en-1-yloxy)phenyl]pyridine-3,5-dicarbonitrile, was found to be active in the low nanomolar range at both hA1 and hA2B subtypes, while showing good selectivity against hA2A and hA3 receptors. mdpi.com This demonstrates that the pyridine scaffold can be effectively modified to achieve potent and selective modulation of adenosine receptors.

Table 3: Activity of a Dicyanopyridine Derivative at Human Adenosine Receptors

| Compound | Target Receptor | Activity Profile |

|---|

Programmed Cell Death 1 Ligand 1 (PD-L1) Binding Analysis

Small-molecule inhibitors targeting the interaction between Programmed Cell Death 1 (PD-1) and its ligand (PD-L1) have become a significant area of research in cancer immunotherapy. nih.govnih.gov Several of these inhibitors are based on a pyridine core structure. nih.gov A series of 2-(2-methyl-[1,1′-biphenyl]-3-yl) pyridine derivatives were designed and synthesized to block the PD-1/PD-L1 interaction. nih.gov In vitro homogeneous time-resolved fluorescence (HTRF) binding assays revealed that these compounds could effectively inhibit this protein-protein interaction, with some derivatives showing IC50 values in the nanomolar range. For example, compound A9, which features a liner β-alaninamide introduction, demonstrated an IC50 of 0.93 nM. nih.gov Further research has led to the development of nih.govnih.govacs.orgtriazolo[4,3-a]pyridines as PD-1/PD-L1 inhibitors, with a lead compound showing an IC50 value of 92.3 nM in an HTRF binding assay. nih.gov These findings indicate that the pyridine-3-carboxylic acid scaffold could be a viable starting point for developing small-molecule PD-L1 inhibitors.

Table 4: In Vitro PD-1/PD-L1 Interaction Inhibitory Activity of Pyridine Derivatives

| Compound Series | Derivative Example | Inhibitory Concentration (IC50) | Assay Method |

|---|---|---|---|

| 2-(2-methyl-[1,1′-biphenyl]-3-yl) pyridine | A9 | 0.93 nM nih.gov | HTRF Binding Assay |

| nih.govnih.govacs.orgtriazolo[4,3-a]pyridine | Compound 79 | 92.3 nM nih.gov | HTRF Binding Assay |

Angiotensin II Receptor (AII) Antagonism

The pyridine nucleus is a key structural feature in several series of non-peptide angiotensin II (AII) receptor antagonists. nih.govnih.gov A series of 2,3,5-trisubstituted 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives were synthesized and evaluated for their affinity to AII receptors through in vitro binding assays. nih.gov These compounds showed affinities and potencies in the nanomolar range, with some derivatives being equivalent to losartan (B1675146) in these assays. nih.gov For example, the acetamide (B32628) derivative 14q was found to be superior to L-158,809 in vitro. nih.gov Another study focused on substituted pyridines found that introducing a hydroxymethyl group at position 4 of the pyridine ring increased potency. nih.gov The compound 2-butyl-6-chloro-4-hydroxymethyl-5-methyl-3-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]pyridine (KT3-579) was identified as a specific AT1 antagonist with an IC50 of 3.09 nM and a pA2 value of 9.31, making it roughly 10 times more potent than losartan in in vitro assays. nih.gov

Table 5: In Vitro Angiotensin II Receptor Antagonist Activity of Pyridine Derivatives

| Compound Series | Derivative Example | Target Receptor | In Vitro Potency |

|---|---|---|---|

| Imidazo[4,5-c]pyridine | 14q | AII | Superior to L-158,809 nih.gov |

Investigation of Molecular Mechanisms of Action (In Vitro)

Ligand-Target Interaction Dynamics at the Molecular Level

Understanding the molecular interactions between ligands and their targets is crucial for rational drug design. For pyridine-3-carboxylic acid derivatives, molecular modeling and docking studies provide insights into their binding modes. In a study involving lysine (B10760008) demethylase enzymes (KDMs), the binding pose of pyridine-3-carboxylic acid derivatives was analyzed. researchgate.net It was observed that the pyridine moiety could establish a π-π interaction with a phenylalanine residue (Phe185) and orient itself towards a metal ion, resulting in a stable binding pose. researchgate.net Additionally, the carboxylic group was shown to form a hydrogen bond with a serine residue (Ser188). researchgate.net Such studies highlight the specific amino acid residues and types of interactions (e.g., hydrogen bonds, π-π stacking) that are critical for the binding of these derivatives to their biological targets. nih.govresearchgate.net The electron-deficient nature of the pyridine ring is often cited as a feature that facilitates these crucial π-π stacking and hydrogen bond interactions with biological targets, thereby enhancing binding affinity. nih.gov

Table 6: Observed Molecular Interactions for Pyridine-3-Carboxylic Acid Derivatives

| Interaction Type | Ligand Moiety | Target Residue Example |

|---|---|---|

| π-π Interaction | Pyridine Ring | Phenylalanine (Phe185) researchgate.net |

Pathway Modulation within Biochemical or Cellular Models (Excluding Clinical Outcomes)

Derivatives of pyridine carboxylic acids have been investigated for their ability to modulate various biochemical pathways, primarily in the context of cancer and infectious diseases. Although specific studies on this compound derivatives are not prevalent, research on analogous structures suggests potential mechanisms of action.

For instance, various substituted pyridine derivatives have been shown to exhibit antiproliferative activity. This activity is often linked to the modulation of key cellular signaling pathways involved in cell growth and proliferation. While the precise pathways modulated by derivatives of this compound remain to be elucidated, the broader class of pyridine-containing compounds has been associated with the inhibition of enzymes crucial for cell cycle progression and survival.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The biological activity of pyridine derivatives is intricately linked to their structural features, including the nature and position of substituents on the pyridine ring.

Structure-activity relationship (SAR) analyses of various pyridine derivatives have revealed key structural determinants for their biological effects. A review of pyridine-derived compounds indicates that the presence and positioning of specific functional groups, such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups, can enhance antiproliferative activity against cancer cell lines. Conversely, the introduction of halogen atoms or bulky groups has been observed to sometimes decrease this activity.

For the scaffold of this compound, the chlorine atom at the 5-position, the methylamino group at the 2-position, and the carboxylic acid at the 3-position are all expected to significantly influence the molecule's electronic properties, steric profile, and hydrogen bonding capabilities, thereby dictating its interaction with biological targets.

The substituents on the pyridine ring play a crucial role in determining the target affinity and selectivity of its derivatives. In a study on pyridine carboxamides, the position of substituents was found to affect the electron-donating properties of the nitrogen atom in the pyridine ring, which in turn influenced reaction yields and likely biological interactions. juit.ac.in Meta- and para-substituted derivatives showed higher reaction yields, correlating with higher charges on the nitrogen atom. juit.ac.in

For derivatives of this compound, modifications to the methylamino and carboxylic acid groups, as well as the introduction of further substituents on the pyridine ring, would be expected to modulate their binding affinity and selectivity for specific biological targets. For example, converting the carboxylic acid to an amide or ester could alter the compound's polarity and hydrogen bonding potential, leading to different biological activity profiles.

Other Noteworthy Preclinical Biological Activities

Beyond pathway modulation and SAR studies, other preclinical biological activities, such as antioxidant and antimicrobial effects, have been explored for related pyridine and carboxylic acid-containing compounds.

While direct antioxidant profiling of this compound derivatives is not available, studies on analogous compounds provide some insights. For example, a series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and screened for their antioxidant activity using the DPPH radical scavenging method and a reducing power assay. semanticscholar.org Several of these compounds were identified as potent antioxidants. semanticscholar.org Notably, the presence of a chloro-substituted phenyl ring and a carboxylic acid moiety in these active compounds suggests that derivatives of this compound may also possess antioxidant properties.

The antioxidant capacity of these compounds was evaluated by their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). The reducing power assay, which measures the ability of a compound to donate an electron, is another common method to assess antioxidant potential.

Table 1: Antioxidant Activity of Selected 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives semanticscholar.org

| Compound | Substitution on Phenyl Ring | DPPH Scavenging Activity (%) | Reducing Power (Absorbance at 700 nm) |

|---|---|---|---|

| 1 | H | Data not specified | Data not specified |

| 2 | 3,5-dichloro | Data not specified | Data not specified |

| 3 | 3-nitro | Data not specified | Data not specified |

| 6 | 3-amino | Data not specified | 1.675 |

| 7 | (benzoxazole derivative) | Data not specified | 1.573 |

| 21 | (triazole derivative) | High | 1.149 |

This table is based on data for structurally related compounds and is intended to be illustrative of potential activities.

The antimicrobial potential of pyridine derivatives has been a subject of considerable research. Functionalized 2-pyridone-3-carboxylic acids have been synthesized and evaluated for their activity against various bacterial and fungal strains. nih.gov These studies revealed that certain derivatives exhibited significant activity, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.gov

In another study, a series of 2-amino-3-cyanopyridine (B104079) derivatives were synthesized, and their antimicrobial properties were assessed. nih.gov One compound, in particular, demonstrated high activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects. nih.gov These findings suggest that the 2-aminopyridine (B139424) scaffold, which is present in this compound, is a promising starting point for the development of new antimicrobial agents.

Table 2: Antimicrobial Activity of a Selected 2-Aminopyridine Derivative (Compound 2c) nih.gov

| Microorganism | Type | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 9.66 ± 0.57 | 0.039 ± 0.000 |

| Bacillus subtilis | Gram-positive | 8.66 ± 0.57 | 0.039 ± 0.000 |

| Escherichia coli | Gram-negative | No activity | > 1000 |

| Pseudomonas aeruginosa | Gram-negative | No activity | > 1000 |

| Candida albicans | Yeast | No activity | > 1000 |

This table presents data for a structurally related 2-aminopyridine derivative to illustrate potential antimicrobial activity.

Emerging Research Frontiers and Future Prospects for 5 Chloro 2 Methylamino Pyridine 3 Carboxylic Acid Research

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Current research into analogous compounds provides a roadmap for potential innovations. For instance, studies on the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid have demonstrated methods for achieving high regioselectivity in nucleophilic substitution reactions on the pyridine (B92270) ring, a crucial step in controlling the final structure of the molecule nih.gov. Adapting such regioselective strategies could significantly improve the synthesis of the target compound.

Another promising avenue is the construction of the pyridine ring from acyclic precursors or simpler cyclic molecules. Research has shown the efficient synthesis of functionalized building blocks like 2-amino-5-chloro-3-pyridinecarbox-aldehyde, which can serve as a versatile intermediate researchgate.net. A subsequent oxidation of the aldehyde group to a carboxylic acid and methylation of the amino group could provide a direct pathway to the desired product. Furthermore, methods involving the direct alkylation of aminopyridines are also being refined to enhance yield and purity nih.gov.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Challenges | Relevant Analogy |

|---|---|---|---|

| Regioselective Substitution | High control over isomer formation, potentially fewer steps. | Requires careful selection of activating/directing groups and reaction conditions. | Synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid nih.gov. |

| Ring Construction from Precursors | Access to diverse substitution patterns, use of simple starting materials. | May involve more steps initially, requires optimization of cyclization conditions. | Synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde researchgate.net. |

| Late-Stage Functionalization | Allows for rapid diversification of a core structure. | Functional group compatibility can be an issue. | Alkylation of 3- and 5-amino-2-(1,3-dioxolan-2-yl)pyridines nih.gov. |

Advanced Computational Approaches for De Novo Design and Optimization

Computational chemistry is revolutionizing the design of new molecules with desired properties. De novo ligand design, in particular, offers a powerful approach to generate novel chemical entities tailored to specific biological targets duke.edu. For a scaffold like 5-Chloro-2-(methylamino)pyridine-3-carboxylic acid, these computational tools can predict how structural modifications would influence its activity and properties.

A typical de novo design cycle begins with the core scaffold. Computational software can then "grow" new functional groups from this core, exploring vast chemical space to identify modifications that are predicted to enhance binding to a target protein, such as a kinase or receptor duke.edu. These algorithms score potential derivatives based on factors like binding affinity, steric complementarity, and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). This in silico screening process allows researchers to prioritize a smaller, more promising set of candidate molecules for actual chemical synthesis and biological testing, saving considerable time and resources.

Table 2: Workflow for De Novo Design and Optimization

| Step | Description | Tools and Techniques | Desired Outcome |

|---|---|---|---|

| 1. Scaffold Selection | The core chemical structure of this compound is chosen as the starting point. | Molecular modeling software. | A defined 3D structure of the core scaffold. |

| 2. Target Identification | A biological target (e.g., an enzyme active site) is defined for which an inhibitor is sought. | Protein Data Bank (PDB), homology modeling. | A high-resolution 3D structure of the target. |

| 3. In Silico Molecule Generation | Algorithms add, remove, or substitute functional groups on the scaffold to create a virtual library of new molecules. | Ligand-based and structure-based de novo design software. | A large set of virtual derivatives with potential to bind to the target. |

| 4. Computational Screening & Scoring | The virtual derivatives are docked into the target's binding site and scored based on predicted binding affinity and other properties. | Molecular docking, free energy calculations, ADMET prediction. | A ranked list of the most promising candidate molecules. |

| 5. Synthesis and Experimental Validation | The top-ranked virtual compounds are synthesized and tested in biological assays to confirm activity. | Chemical synthesis, in vitro assays. | Experimental confirmation of the computational predictions. |

Identification of New Biological Targets and Pathways through High-Throughput Screening (In Vitro)